molecular formula C28H32N2O4 B10793404 17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan

17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan

Cat. No.: B10793404
M. Wt: 460.6 g/mol
InChI Key: OVWRNTYBUBIDEH-UHFFFAOYSA-N
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Description

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan is a synthetic compound that belongs to the morphinan class of opioids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan involves multiple steps, starting from the basic morphinan structure. The key steps include:

    Cyclopropylmethylation: Introduction of the cyclopropylmethyl group at the 17th position.

    Hydroxylation: Addition of hydroxyl groups at the 3rd and 14th positions.

    Epoxidation: Formation of the epoxy group between the 4th and 5th positions.

    Benzylacetamidation: Introduction of the benzylacetamido group at the 6th position.

The reaction conditions typically involve the use of strong bases, oxidizing agents, and protective groups to ensure selective functionalization of the morphinan core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of the epoxy group to a diol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the morphinan structure with altered functional groups, which can be further explored for their pharmacological properties .

Scientific Research Applications

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors, particularly the mu and kappa opioid receptors. It acts as an agonist or antagonist depending on the specific receptor subtype and the presence of other ligands. The molecular targets include the opioid receptors, and the pathways involved are related to pain modulation, reward, and addiction .

Comparison with Similar Compounds

Similar Compounds

    Naltrexone: A morphinan derivative used as an opioid receptor antagonist.

    Naloxone: Another opioid receptor antagonist with a similar structure.

    Buprenorphine: A partial agonist at the mu opioid receptor with a unique pharmacological profile.

Uniqueness

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications include the cyclopropylmethyl group, the epoxy ring, and the benzylacetamido group, which together enhance its selectivity and efficacy at opioid receptors.

Properties

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-phenylacetamide

InChI

InChI=1S/C28H32N2O4/c31-21-9-8-19-15-22-28(33)11-10-20(29-23(32)14-17-4-2-1-3-5-17)26-27(28,24(19)25(21)34-26)12-13-30(22)16-18-6-7-18/h1-5,8-9,18,20,22,26,31,33H,6-7,10-16H2,(H,29,32)

InChI Key

OVWRNTYBUBIDEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)CC7=CC=CC=C7

Origin of Product

United States

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